molecular formula C8H12O B1655863 3-Tricyclo[2.2.1.02,6]heptanylmethanol CAS No. 4337-95-5

3-Tricyclo[2.2.1.02,6]heptanylmethanol

Cat. No.: B1655863
CAS No.: 4337-95-5
M. Wt: 124.18 g/mol
InChI Key: FXWAAWHDZRKKNY-UHFFFAOYSA-N
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Description

3-Tricyclo[2.2.1.02,6]heptanylmethanol is a complex organic compound with the molecular formula C10H16O. It is a derivative of tricyclo[2.2.1.0(2,6)]heptane, featuring a methanol group attached to the third carbon of the tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tricyclo[2.2.1.02,6]heptanylmethanol typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using advanced catalysts and reactors to ensure high yield and purity. The process may also include purification steps to remove any by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Tricyclo[2.2.1.02,6]heptanylmethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: Reduction reactions can produce alcohols or alkanes.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

3-Tricyclo[2.2.1.02,6]heptanylmethanol has several applications in scientific research, including:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Tricyclo[2.2.1.02,6]heptanylmethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

3-Tricyclo[2.2.1.02,6]heptanylmethanol is unique due to its tricyclic structure and the presence of the methanol group. Similar compounds include other tricyclic alcohols and derivatives, such as tricyclo[2.2.1.0(2,6)]heptane-3-methanol and its various substituted analogs. These compounds share structural similarities but may differ in their functional groups and reactivity.

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Properties

IUPAC Name

3-tricyclo[2.2.1.02,6]heptanylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-3-7-4-1-5-6(2-4)8(5)7/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWAAWHDZRKKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329283
Record name (Tricyclo[2.2.1.0~2,6~]heptan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4337-95-5
Record name NSC110577
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Tricyclo[2.2.1.0~2,6~]heptan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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